Structural Differentiation: Secondary Hydroxyl Group on the Ethyl Linker Versus Des-Hydroxy Analog N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide
The target compound incorporates a secondary hydroxyl group on the ethyl linker (2-hydroxy-2-(thiophen-2-yl)ethyl), a feature absent in the closely related des-hydroxy analog N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide (CAS 349432-97-9). The hydroxyl group introduces one additional hydrogen bond donor and one additional hydrogen bond acceptor . In hydroxylated Tranilast analogs, introduction of a hydroxyl group improved aqueous solubility by up to several-fold and enhanced bioavailability compared to the parent compound [1]. By class-level inference, the target compound's hydroxyl group is expected to confer superior aqueous solubility and additional protein-ligand hydrogen bonding capacity relative to des-hydroxy thiophene-sulfonamide comparators.
| Evidence Dimension | Hydrogen bond donor/acceptor count |
|---|---|
| Target Compound Data | HBD = 3, HBA = 6 (calculated from SMILES: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(O)C1=CC=CS1) |
| Comparator Or Baseline | HBD = 2, HBA = 5 for N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide (CAS 349432-97-9; lacks hydroxyl on ethyl linker) |
| Quantified Difference | +1 HBD, +1 HBA for target compound |
| Conditions | Calculated from chemical structure; no experimental solubility or binding data available for the target compound specifically |
Why This Matters
For procurement decisions, the hydroxyl group provides a synthetic handle for further derivatization (e.g., prodrug formation, bioconjugation) and predicts improved aqueous solubility, which is critical for in vitro assay compatibility and potential in vivo applications.
- [1] Sustainable Synthesis of Novel Hydroxylated Tranilast Analogues and Their Bioactivities. J Vis Exp. 2026. Summary: hydroxylation enhanced Tranilast solubility and bioavailability. https://visualize.jove.com/42076018-sustainable-synthesis-of-novel-hydroxylated-tranilast-analogues-and-their-bioactivities View Source
